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Foundational

Crystal Structure Analysis and X-ray Diffraction of Dibenzarsole Derivatives: A Comprehensive Technical Guide

Executive Summary Dibenzarsole derivatives, commonly referred to as 9-arsafluorenes, represent a highly versatile class of organoarsenic compounds. Characterized by their rigid biphenyl backbone and the unique pyramidal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzarsole derivatives, commonly referred to as 9-arsafluorenes, represent a highly versatile class of organoarsenic compounds. Characterized by their rigid biphenyl backbone and the unique pyramidal geometry of the arsenic(III) center, these π-acceptor ligands are gaining significant traction in the development of solid-state phosphorescent materials (e.g., OLEDs) and novel coordination complexes for pharmaceutical applications.

This whitepaper provides an authoritative, in-depth guide to the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of dibenzarsole derivatives. By bridging the gap between crystallographic data and structure-property relationships, this guide equips researchers with the mechanistic insights required to engineer advanced organometallic frameworks.

Structural Chemistry of Dibenzarsoles

The fundamental utility of dibenzarsoles stems from the stereochemical activity of the arsenic lone pair and the structural rigidity of the tricyclic system. Unlike their phosphorus analogues (phospholes), arsoles exhibit a higher degree of pyramidalization at the heteroatom due to the increased s -character of the lone pair.

In the foundational monoclinic crystal structure of 9-phenyl-9-arsafluorene, the molecule exhibits a distinct geometry: the As–C(fluorene) bond lengths average 1.98 Å with a C–As–C angle of 88°, while the As–C(phenyl) bond extends to 2.02 Å with a C(phenyl)–As–C angle of 98° (1[1]). This highly pyramidal configuration restricts conformational freedom, making these derivatives exceptional π-acceptor ligands that govern the reactivity and coordination topology of transition metals like palladium and platinum (2[2]).

Synthesis and Single-Crystal Growth Protocol

To obtain high-quality single crystals suitable for SCXRD, the synthetic pathway must be highly controlled to prevent oxidation of the As(III) center. Below is a self-validating protocol for synthesizing and crystallizing Platinum(II) dihalide complexes with 9-phenyl-9-arsafluorene.

Phase 1: Ligand Synthesis via in situ Halogenation

Causality Check: Direct functionalization of the arsenic center is challenging. By using 9-methyl-9-arsafluorene as a precursor, the addition of iodine ( I2​ ) facilitates an oxidative addition/reductive elimination sequence. This cleaves the stable As–CH₃ bond, generating a highly electrophilic 9-iodo-9-arsafluorene intermediate that readily accepts nucleophilic attack from organolithium reagents (3[3]).

  • Halogenation: Dissolve 9-methyl-9-arsafluorene in anhydrous THF. Add I2​ (1.0 equiv) and heat to 65 °C under an inert argon atmosphere for 2 hours.

  • Nucleophilic Substitution: Cool the mixture to -78 °C. Dropwise add phenyllithium (1.1 equiv). The strong nucleophile displaces the iodide, forming 9-phenyl-9-arsafluorene.

  • Validation: Confirm ligand formation via 1 H and 13 C NMR before proceeding to metalation.

Phase 2: Metal Complexation

Causality Check: Utilizing cis -[PtCl₂(PhCN)₂] as the metal precursor is critical. The benzonitrile (PhCN) ligands are highly labile, allowing the bulky 9-arsafluorene ligands to coordinate smoothly without the need for harsh thermal conditions that might degrade the organoarsenic framework.

  • Ligand Exchange: React the synthesized ligand (2.0 equiv) with cis -[PtCl₂(PhCN)₂] (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature for 12 hours.

  • Halide Exchange (Optional): To tune phosphorescence, convert the resulting dichloride complex to dibromide or diiodide variants by stirring with excess KBr or KI in an acetone/water mixture.

Phase 3: Single-Crystal Growth

Causality Check: The choice of crystallization solvent directly dictates the solid-state optical properties. Recrystallization from chlorobenzene (PhCl) yields crystals with solvent inclusion (1·PhCl), which quenches luminescence via an encounter-type exciplex. Conversely, crystallization from CH₂Cl₂ yields highly emissive crystals (4[4]).

  • Dissolve the purified Pt(II) complex in a minimal amount of hot CH₂Cl₂.

  • Layer the solution carefully with a non-polar antisolvent (e.g., hexane) in a narrow glass tube.

  • Allow slow diffusion at 4 °C over 3–5 days to yield diffraction-quality single crystals.

SCXRD Analytical Workflow

Once a suitable crystal is isolated, it must be subjected to rigorous X-ray diffraction analysis. Because these complexes contain heavy atoms (Pt, As, I), specific crystallographic corrections are mandatory.

SCXRD_Workflow A Crystal Selection B Data Collection (Diffractometer) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (Patterson/Direct) C->D E Refinement (SHELXL) D->E F CIF Generation & Validation E->F

Figure 1: Standardized single-crystal X-ray diffraction (SCXRD) workflow for dibenzarsole derivatives.

Step-by-Step SCXRD Methodology:
  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer under a cold nitrogen stream (typically 100–298 K).

  • Data Collection: Utilize a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å) or Cu-Kα radiation. Collect data to a maximum 2 θ value of ~55.0°.

  • Absorption Correction (Critical Step): Heavy atoms like Pt and I have massive X-ray scattering factors. Apply an empirical or numerical absorption correction. Failure to do so will result in severe systematic errors, manifesting as residual electron density peaks ("ghost atoms") near the heavy metal centers (5[5]).

  • Structure Solution & Refinement: Solve the structure using Patterson methods (ideal for heavy atom location) and expand using Fourier synthesis. Perform a full-matrix least-squares refinement on F2 using SHELXL. Hydrogen atoms should be refined using the riding model.

Mechanistic Insights: Crystal Packing and Phosphorescence

The crystallographic data of dibenzarsole complexes is not merely structural—it is highly predictive of the material's photophysical properties.

For instance, in [PtX₂(9-phenyl-9-arsafluorene)₂] complexes (where X = Cl, Br, I), SCXRD reveals a trans square-planar geometry. Interestingly, the Pt–As bond lengths remain rigidly fixed at approximately 2.4 Å regardless of the halide identity, proving that the structural distortion is primarily influenced by the steric bulk of the 9-arsafluorene ligand rather than the halide (5[5]).

These subtle variations in the torsion angles (C–C–As–centroid) dictate the crystal packing. Tighter, more symmetrical packing (as seen in the diiodide complex) restricts non-radiative decay pathways, leading to highly efficient solid-state phosphorescence with quantum yields up to 0.52 at 298 K (6[6]).

Structure_Property N1 Ligand Modification (e.g., 9-Phenyl-9-arsafluorene) N2 Pt(II) Complexation (PtCl2, PtBr2, PtI2) N1->N2 N3 Crystal Packing & Geometry (Trans Square-Planar) N2->N3 N4 Intermolecular Interactions (Solvent Inclusion, e.g., PhCl) N3->N4 N5 Solid-State Phosphorescence (Quantum Yield Tuning) N3->N5 N4->N5 Quenching via Exciplex Formation

Figure 2: Causality pathway linking ligand modification and crystal packing to solid-state phosphorescent properties.

Data Presentation: Crystallographic Parameters

To facilitate direct comparison, the key quantitative metrics extracted from the SCXRD analyses of 9-phenyl-9-arsafluorene and its corresponding Pt(II) complexes are summarized below.

Table 1: Selected Bond Lengths and Angles for 9-Phenyl-9-arsafluorene Derivatives

CompoundCrystal SystemSpace GroupAs–C (Å)Pt–As (Å)Pt–X (Å)X–Pt–X Angle (°)As–Pt–As Angle (°)
9-Ph-AsFl (Ligand)MonoclinicP2₁1.98*N/AN/AN/AN/A
[PtCl₂(9-Ph-AsFl)₂] TriclinicP1̅-2.3942.307179.5179.2
[PtBr₂(9-Ph-AsFl)₂] TriclinicP1̅-~2.40~2.40179.2179.0
[PtI₂(9-Ph-AsFl)₂] OrthorhombicPna2₁-~2.40~2.60179.5178.6

*Note: The As–C(phenyl) bond in the free ligand is slightly longer at 2.02 Å. In the metal complexes, the robust ~2.40 Å Pt–As bond length across all halide variants highlights the structural dominance of the dibenzarsole framework.

References

  • Source: Inorganic Chemistry (NIH / PubMed)
  • Platinum(II)
  • Source: Organometallics (ACS Publications)
  • Source: Organometallics (ACS Publications)
  • The crystal structure of 9-phenyl-9-arsafluorene (monoclinic form)

Sources

Exploratory

Spectroscopic Properties of Organoarsenic Heterocycles: A Comprehensive Technical Guide

Executive Summary Organoarsenic heterocycles, particularly arsoles and arsabenzenes, occupy a unique niche in main-group chemistry and pharmaceutical development. As the arsenic analogs of pyrrole and pyridine, these met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organoarsenic heterocycles, particularly arsoles and arsabenzenes, occupy a unique niche in main-group chemistry and pharmaceutical development. As the arsenic analogs of pyrrole and pyridine, these metalloles exhibit distinct electronic configurations driven by the high s-character of the arsenic lone pair and the diffuse nature of its 4p orbitals. This whitepaper provides an in-depth analysis of the spectroscopic properties of organoarsenic heterocycles, detailing the causality behind analytical workflows, structural elucidation techniques, and their emerging role in targeted cytotoxicity for drug development.

Structural and Electronic Fundamentals

To understand the spectroscopic signatures of arsoles, we must first examine their molecular geometry. Unlike planar pyrrole, the arsole ring is non-planar, adopting a trigonal pyramidal geometry at the arsenic center[1]. This structural deviation occurs because the arsenic atom resists sp2 hybridization; its lone pair retains significant s-character, preventing full delocalization into the butadiene π -system. Consequently, arsoles are only moderately aromatic, possessing approximately 40% of the aromaticity of pyrrole[2].

This partial delocalization dictates their spectroscopic behavior. The σ∗−π∗ hyperconjugation between the exocyclic As–R σ∗ orbital and the diene π∗ framework significantly lowers the LUMO energy, resulting in characteristic red-shifted absorption and intense photoluminescence[1].

Spectroscopic Profiling: Causality and Techniques

As application scientists, we do not merely collect spectra; we design self-validating analytical systems. The characterization of organoarsenic heterocycles requires an orthogonal approach due to the inherent limitations of probing the arsenic nucleus directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct 75 As NMR is notoriously impractical for asymmetric heterocycles. Arsenic-75 is a quadrupolar nucleus ( I=3/2 ) with a large quadrupole moment. In the asymmetric electronic environment of an arsole ring, rapid quadrupolar relaxation broadens the NMR signal beyond detection.

The Causality of Choice: Instead of 75 As NMR, we rely on 1 H and 13 C NMR to map the organic framework[3]. The formation of the arsole ring is self-validated by the characteristic downfield shift of the diene protons (typically δ 6.5–7.5 ppm). The disappearance of the acyclic precursor signals and the emergence of these downfield peaks provide immediate confirmation of ring closure and partial aromatization.

Optical Spectroscopy (UV-Vis and Photoluminescence)

Organoarsenic heterocycles, particularly 2,5-diarylarsoles, exhibit remarkable optical properties. They are highly emissive in both solution and the solid state.

The Causality of Choice: We utilize UV-Vis and fluorescence spectroscopy to probe the HOMO-LUMO gap. The transition from a non-emissive precursor to a highly fluorescent arsole serves as a real-time optical validation of the reaction's success. For instance, 1H-Arsole, 2,5-dimethyl-1-phenyl- exhibits a UV/Vis absorption maximum at 517 nm and a photoluminescence emission maximum at 600 nm (orange)[4].

X-Ray Crystallography

While NMR provides solution-state connectivity, single-crystal X-ray diffraction is mandatory to confirm the degree of pyramidalization at the arsenic center. The bond angles around the arsenic atom (typically ~90-100°) definitively prove the trigonal pyramidal geometry and the lack of perfect planarity[1].

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis and Spectroscopic Isolation of 2,5-Diarylarsoles

Note: This protocol is a self-validating system. The visual color change and subsequent spectral shifts orthogonally confirm each step.

  • Anaerobic Preparation: Purge a Schlenk flask with ultra-high purity Argon. Causality: Intermediate arsines possess a high-lying HOMO, making them exceptionally prone to atmospheric oxidation.

  • In Situ Metalation: React a diyne precursor with a titanium reagent (e.g., Cp 2​ TiCl 2​ and i -PrMgCl) in dry THF at -78 °C to form the titanacyclopentadiene intermediate.

  • Transmetalation/Cyclization: Introduce diiodoarsine (RAsI 2​ ) dropwise. Allow the mixture to warm to room temperature. Validation: The solution will transition from dark red to a bright, fluorescent yellow/orange, indicating the formation of the σ∗−π∗ conjugated arsole system.

  • Purification: Quench with degassed water, extract with dichloromethane, and purify via silica gel chromatography under an inert atmosphere. Interestingly, once formed, 2,5-diarylarsoles are significantly more stable in air than their phosphole analogs[1].

  • Spectroscopic Validation: Acquire 1 H NMR in CDCl 3​ . Confirm the presence of the diene protons. Follow up with UV-Vis to confirm the λmax​ near 450-520 nm.

Workflow A Organoarsenic Precursor (Diiodoarsine) B Metalation (Titanacyclopentadiene) A->B Anaerobic conditions C Arsole Ring Formation B->C Cyclization D NMR Mapping (1H, 13C) C->D Structural validation E Optical Profiling (UV-Vis/PL) C->E Electronic states F X-Ray Diffraction (Geometry) C->F 3D Conformation

Caption: Workflow for the synthesis and multidimensional spectroscopic characterization of arsoles.

Protocol 2: Cytotoxicity Screening (MTT Assay) for Organoarsenic Compounds

Organoarsenic compounds, including arsenic trioxide (ATO) derivatives and novel heterocycles, modulate key signaling pathways in diseases like acute promyelocytic leukemia (APL)[5].

  • Cell Seeding: Plate target cells (e.g., HL-60) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37 °C in 5% CO 2​ .

  • Compound Dosing: Prepare serial dilutions of the organoarsenic compound in culture media. Treat cells and incubate for 24-72 hours.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring, forming purple formazan.

  • Solubilization: Remove media and add DMSO. Causality: Formazan is insoluble in water; DMSO disrupts the cell membrane and solubilizes the crystals to ensure accurate photometric reading[5].

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ to benchmark the compound's cytotoxic efficacy.

BioPathway A Organoarsenic Compound (e.g., ATO derivatives) B Cellular Internalization (Aquaporin Channels) A->B Dose-dependent C Intracellular ROS Accumulation B->C Thiol binding D Mitochondrial Membrane Depolarization C->D Oxidative stress E Cytochrome c Release & Caspase Activation D->E Pore formation F Apoptosis (Cell Death) E->F Signal cascade

Caption: Mechanism of action for organoarsenic-induced cytotoxicity and apoptotic signaling.

Quantitative Spectroscopic Data

To facilitate rapid comparison during drug development and materials screening, the photophysical and structural parameters of key organoarsenic compounds are summarized below.

Compound Class / Specific MoleculeUV-Vis λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Arsenic Geometry
1H-Arsole, 2,5-dimethyl-1-phenyl- 5176000.05Trigonal Pyramidal
2,5-Diarylarsoles (General) 400 - 450480 - 5500.10 - 0.30Trigonal Pyramidal
Triphenylarsine (Acyclic Ref.) ~260N/A< 0.01Trigonal Pyramidal

Data synthesized from established spectroscopic benchmarks[1][4].

Biological Evaluation and Cytotoxicity

The transition of organoarsenic compounds from theoretical heterocycles to viable pharmacological agents relies on understanding their speciation and toxicity. While inorganic arsenic is a known carcinogen, organoarsenicals exhibit a wide spectrum of bioactivity. The toxicity is highly dependent on the molecular structure and the oxidation state of the arsenic center[6].

In drug development, the ability of these heterocycles to selectively induce reactive oxygen species (ROS) and trigger mitochondrial depolarization makes them highly attractive for targeted oncology. The spectroscopic properties discussed above—particularly their inherent fluorescence—allow researchers to track their cellular uptake and localization in real-time, effectively bridging the gap between analytical chemistry and cellular biology.

References

  • Arsole - Wikipedia Source: Wikipedia URL
  • Source: Royal Society of Chemistry (RSC)
  • Practical Synthesis and Properties of 2,5-Diarylarsoles | Organic Letters Source: ACS Publications URL
  • Organoarsenic compounds in water samples – the problem of hydride generation atomic absorption spectroscopic method Source: ResearchGate URL
  • An In-depth Technical Guide to Organoarsenic Compound Nomenclature, Properties, and Biological Interactions Source: Benchchem URL
  • 1H-Arsole, 2,5-dimethyl-1-phenyl- | 20527-10-0 Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 9-Phenyl-9H-dibenzarsole

Context & Scientific Rationale 9-Phenyl-9H-dibenzarsole (frequently referred to in materials science literature as 9-phenyl-9-arsafluorene ) is a rigid, bulky, pnictogen-containing tricyclic heterocycle. It has garnered...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Scientific Rationale

9-Phenyl-9H-dibenzarsole (frequently referred to in materials science literature as 9-phenyl-9-arsafluorene ) is a rigid, bulky, pnictogen-containing tricyclic heterocycle. It has garnered significant attention as a superior ligand for constructing solid-state phosphorescent transition-metal complexes, such as platinum(II) dihalides [1]. Unlike its phosphorus analog (9-phenyl-9-phosphafluorene), which is highly air-sensitive, the arsole derivative exhibits exceptional resistance to oxidation, making it highly desirable for optoelectronic applications [2].

Historically, the synthesis of dibenzarsoles relied on the use of phenyldichloroarsine ( PhAsCl2​ ). However, this classical approach presents severe safety and handling challenges. This application note details a modern, self-validating, and significantly safer protocol utilizing the in-situ iodination of a non-volatile organoarsenic homocycle, followed by a highly efficient cyclization step [1].

Mechanistic Causality & Experimental Rationale

To ensure both high yield and operational safety, every reagent choice in this modern protocol is driven by specific mechanistic and physical properties:

  • Precursor Selection: Hexaphenylcyclohexaarsine, (PhAs)6​ , is utilized instead of PhAsCl2​ . While PhAsCl2​ is a highly toxic, volatile liquid and a known vesicant, (PhAs)6​ is a non-volatile, air-stable solid. This eliminates the severe inhalation risks associated with As(III) halides.

  • In-situ Halogenation: The addition of elemental iodine ( I2​ ) to (PhAs)6​ drives a quantitative electrophilic cleavage of the As–As bonds. This reaction rapidly generates diiodophenylarsine ( PhAsI2​ ) in situ at room temperature, bypassing the need to isolate or purify toxic arsenic halides [1].

  • Cyclization Dynamics: 2,2'-Dilithiobiphenyl acts as a rigid, bidentate nucleophile. When the in situ generated PhAsI2​ is introduced at 0 °C, a double nucleophilic substitution occurs at the electrophilic As(III) center. The pre-organized geometry of the biphenyl backbone forces the ring closure, yielding the stable tricyclic dibenzarsole architecture.

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: In-Situ Halogenation cluster_1 Step 2: Cyclization A Hexaphenylcyclohexaarsine (PhAs)6 C As-As Bond Cleavage (RT, 30 min) A->C B Elemental Iodine (I2) Solvent: Et2O B->C D Diiodophenylarsine (PhAsI2) C->D F Double Nucleophilic Substitution D->F E 2,2'-Dilithiobiphenyl (in Et2O, 0 °C) E->F G 9-Phenyl-9H-dibenzarsole (89% Yield) F->G

Workflow for the in-situ generation and cyclization of 9-phenyl-9H-dibenzarsole.

Self-Validating Experimental Protocols

The following methodologies describe the complete workflow. The system is designed to be "self-validating," meaning that visual or simple analytical cues confirm the success of intermediate steps before proceeding.

Protocol A: Preparation of 2,2'-Dilithiobiphenyl
  • Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 2,2'-dibromobiphenyl (1.0 equiv) in anhydrous diethyl ether ( Et2​O ).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Lithiation: Add n-butyllithium (n-BuLi, 2.1 equiv, typically a 1.6 M solution in hexanes) dropwise via syringe.

  • Validation: Stir the mixture for 2 hours at 0 °C. The formation of a white precipitate (lithium bromide) serves as a visual confirmation that the lithium-halogen exchange is proceeding successfully.

Protocol B: In-Situ Generation of Diiodophenylarsine ( PhAsI2​ )
  • Suspension: In a separate flame-dried flask, suspend (PhAs)6​ (0.167 equiv, which provides 1.0 equiv of As atoms) in anhydrous Et2​O .

  • Iodination: Add elemental iodine ( I2​ , 1.0 equiv per As atom) directly to the suspension at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction visually. Initially, the solution will exhibit the deep purple/brown color characteristic of dissolved iodine. Within 30 minutes of stirring, this color will completely dissipate, yielding a homogeneous, pale/colorless solution. This color change guarantees the quantitative consumption of I2​ and the successful formation of PhAsI2​ [1].

Protocol C: Cyclization to 9-Phenyl-9H-dibenzarsole
  • Coupling: Using a cannula or syringe, transfer the freshly generated PhAsI2​ solution (from Protocol B) dropwise into the 2,2'-dilithiobiphenyl solution (from Protocol A) maintained at 0 °C.

  • Maturation: Remove the ice bath, allow the reaction mixture to slowly warm to room temperature, and stir overnight (approx. 12–16 hours).

  • Self-Validation Checkpoint: The accumulation of a fine, white precipitate ( LiI ) confirms that the nucleophilic substitution at the arsenic center has occurred.

  • Workup: Quench the reaction by carefully adding deionized water. Extract the aqueous layer with Et2​O (3x).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to afford 9-phenyl-9H-dibenzarsole as a highly pure white solid.

Comparative Data Presentation

The shift from classical to modern methodologies yields significant improvements in both safety and efficiency.

ParameterClassical RouteModern In-Situ Route
Arsenic Precursor Phenyldichloroarsine ( PhAsCl2​ )Hexaphenylcyclohexaarsine [ (PhAs)6​ ]
Precursor State Volatile, highly toxic liquid (vesicant)Non-volatile, air-stable solid
Reactive Intermediate Isolated PhAsCl2​ In-situ generated PhAsI2​
Nucleophile 2,2'-Dilithiobiphenyl2,2'-Dilithiobiphenyl
Overall Yield Moderate (~50–70%)High (~89%)
Safety Profile High Risk (Requires specialized handling)Low/Moderate Risk (Standard Schlenk techniques)

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 9-phenyl-9H-dibenzarsole, perform the following analytical checks:

  • Intermediate NMR Tracking: If optimization is required, the iodination of (PhAs)6​ can be tracked via micro-scale reaction in CDCl3​ . The broad multiplet signals of (PhAs)6​ in the 1H NMR spectrum will disappear, replaced by sharp, downfield-shifted signals corresponding to PhAsI2​ [1].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final cyclized product. The calculated mass for C18​H13​As [M]+ is 304.0233; the experimentally found mass should be within 5 ppm (e.g., 304.0226).

  • Air-Stability Verification: Unlike 9-phenyl-9-phosphafluorene, which rapidly degrades, 9-phenyl-9H-dibenzarsole is highly stable. Bubbling ambient air through a CHCl3​ solution of the product for 8 hours should result in no detectable oxidation to the arsole oxide via 1H NMR [2].

References

  • In-situ Iodination of Organoarsenic Homocycles: Facile Synthesis of 9-Arsafluorene Chemistry Letters (Oxford Academic / The Chemical Society of Japan) URL:[Link]

  • Highly Efficient Solid-State Phosphorescence of Platinum Dihalide Complexes with 9-Phenyl-9-arsafluorene Ligands Organometallics (ACS Publications) URL:[Link]

Application

Application Note: Dibenzarsole (9-Arsafluorene) as a High-Performance π-Acceptor Ligand in Transition Metal Catalysis

Executive Summary Dibenzarsole (also known as 9-arsafluorene) and its derivatives are emerging as highly specialized ligands in transition metal catalysis and photocatalysis. Unlike ubiquitous phosphine ligands, heavy pn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzarsole (also known as 9-arsafluorene) and its derivatives are emerging as highly specialized ligands in transition metal catalysis and photocatalysis. Unlike ubiquitous phosphine ligands, heavy pnictogen ligands like arsines offer unique electronic profiles—specifically, attenuated σ-donation and enhanced π-accepting capabilities. The rigid, coplanar biphenyl backbone of dibenzarsole prevents intermolecular π-π stacking and restricts molecular motion, effectively suppressing non-radiative decay pathways[1]. This application note details the mechanistic rationale, comparative advantages, and validated protocols for synthesizing and utilizing dibenzarsole ligands in transition metal complexes, specifically focusing on Pt(II) and Pd(II) systems.

Mechanistic Insights & Causality in Ligand Design

The Electronic Argument: Arsenic possesses a larger atomic radius and lower electronegativity compared to phosphorus. In transition metal complexes, the As–M bond exhibits weaker σ-donation but significantly stronger π-backbonding[2]. This strong π-acceptor character stabilizes electron-rich, low-valent metal intermediates (e.g., Pd(0), Pt(II)) during catalytic cycles. Consequently, the metal center becomes more electrophilic, which can dramatically accelerate reductive elimination steps in cross-coupling reactions or enhance the oxidative potential of excited states in photocatalysis.

The Steric Argument: Traditional acyclic arsines (e.g., triphenylarsine) suffer from high conformational flexibility, leading to rapid non-radiative deactivation of excited states via molecular motion. By constraining the arsenic atom within a rigid fluorene-like biphenyl scaffold, dibenzarsole enforces structural rigidity[1]. This rigidity not only imparts exceptional air-stability to the free ligand (unlike highly sensitive phosphafluorenes) but also enables intense solid-state phosphorescence at room temperature when coordinated to metals like Platinum[3].

Safety and Synthetic Causality: Historically, organoarsenic chemistry was hindered by the reliance on highly toxic, volatile precursors like arsenic trichloride (AsCl3). Modern protocols bypass this by utilizing hexaphenylcyclohexaarsine, (PhAs)6, a non-volatile, air-stable solid. In situ cleavage with iodine generates the reactive diiodoarsine (PhAsI2) safely, which is then trapped by 2,2'-dilithiobiphenyl to form the dibenzarsole framework[1].

Comparative Ligand Data

To justify the selection of dibenzarsole over classical ligands, consider the following quantitative metrics summarizing their structural and photophysical impacts on trans-PtX2(L)2 complexes[1][3].

LigandMetal ComplexBite Angle (As/P–Pt–As/P)Solid-State Emission (298 K)Quantum Yield (Φ)Air Stability (Free Ligand)
9-Phenyl-9-arsafluorene trans-[PtBr2(L)2]92.75° – 96.22°Intense (Orange/Red)Up to 0.52High (Stable for months)
Triphenylarsine trans-[PtBr2(AsPh3)2]~ 98.0°None (Quenched)< 0.01Moderate
9-Phenyl-9-phosphafluorene trans-[PtBr2(L)2]~ 95.5°Moderate~ 0.15Low (Rapidly oxidizes)

Experimental Protocols (Self-Validating Systems)

Protocol A: Safe Synthesis of 9-Phenyl-9-dibenzarsole

Objective: Synthesize the dibenzarsole ligand avoiding volatile AsCl3. Causality: Utilizing (PhAs)6 ensures operator safety. The in situ generation of PhAsI2 provides a highly electrophilic arsenic center that reacts cleanly with the rigid nucleophile 2,2'-dilithiobiphenyl[1].

Step-by-Step Methodology:

  • Precursor Preparation: In a Schlenk flask under N2, dissolve hexaphenylcyclohexaarsine (1.0 mmol) in dry THF (20 mL).

  • Iodine Cleavage: Add elemental iodine (3.0 mmol) to the solution at room temperature. Stir for 2 hours to quantitatively yield diiodophenylarsine (PhAsI2). Self-Validation: The solution will transition to a deep red/brown color, indicating successful I2 cleavage.

  • Nucleophile Generation: In a separate flask, dissolve 2,2'-dibromobiphenyl (3.0 mmol) in dry THF (15 mL) and cool to -78 °C. Add n-butyllithium (6.0 mmol) dropwise. Stir for 1 hour to form 2,2'-dilithiobiphenyl.

  • Cyclization: Transfer the PhAsI2 solution dropwise into the lithiated biphenyl solution at -78 °C. Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with dichloromethane, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol to yield 9-phenyl-9-dibenzarsole as colorless, air-stable crystals. Self-Validation: 1H NMR should show the characteristic downfield shift of the rigid biphenyl protons compared to flexible triphenylarsine.

Protocol B: Synthesis of Catalytically Active trans-[PtBr2(Dibenzarsole)2]

Objective: Coordinate the ligand to a Pt(II) center for photocatalytic applications. Causality: Starting with cis-[PtCl2(PhCN)2] allows facile ligand displacement due to the labile benzonitrile ligands. Subsequent halogen exchange with KBr forces the complex into the thermodynamically favored trans-geometry due to the steric bulk of the dibenzarsole ligands[3].

Step-by-Step Methodology:

  • Initial Complexation: React cis-[PtCl2(PhCN)2] (0.5 mmol) with 9-phenyl-9-dibenzarsole (1.0 mmol) in dichloromethane (10 mL) at room temperature for 12 hours.

  • Isolation of Dichloride: Evaporate the solvent and wash the residue with hexane to isolate [PtCl2(L)2].

  • Halogen Exchange: Dissolve the dichloride complex in a mixture of chlorobenzene and methyl isobutyl ketone (MIBK) (1:1 v/v, 15 mL). Add an excess of KBr (5.0 mmol).

  • Reflux: Heat the mixture to 100 °C for 24 hours. The bulky arsafluorene ligands drive the isomerization to the trans-isomer.

  • Crystallization: Filter the hot solution to remove KCl/KBr salts. Slowly cool the filtrate to yield trans-[PtBr2(L)2] as highly phosphorescent orange crystals[1]. Self-Validation: Irradiate the solid with a 365 nm UV lamp; intense orange emission confirms the rigid trans-geometry.

Visualizations

Below is the synthetic and coordination workflow demonstrating the safe handling and complexation of dibenzarsole.

Workflow Step1 1. Hexaphenylcyclohexaarsine (PhAs)6 Solid Precursor Step2 2. I2 Cleavage In situ PhAsI2 Generation Step1->Step2 THF, RT Step3 3. Cyclization Add 2,2'-Dilithiobiphenyl Step2->Step3 -78 °C to RT Step4 4. Ligand Isolation 9-Phenyl-9-arsafluorene Step3->Step4 Recrystallization Step5 5. Pt(II) Complexation React with cis-[PtCl2(PhCN)2] Step4->Step5 CH2Cl2, RT Step6 6. Halogen Exchange (KBr) Yields trans-[PtBr2(L)2] Step5->Step6 PhCl/MIBK, 100 °C

Figure 1: Safe synthetic workflow for dibenzarsole ligands and their Pt(II) complexes.

Once synthesized, these complexes serve as robust photocatalysts. The rigid dibenzarsole ligand prevents structural distortion in the excited state, allowing for efficient Intersystem Crossing (ISC) and long-lived triplet states necessary for substrate activation[1].

Photocatalysis Ground Pt(II)-Dibenzarsole Ground State (S0) Excited Excited Singlet (S1) MLCT / LLCT Ground->Excited hν (UV/Vis) Triplet Long-Lived Triplet (T1) Rigidity Prevents Decay Excited->Triplet ISC (~100% Efficiency) Triplet->Ground Phosphorescence Activation Substrate Activation (Energy/Electron Transfer) Triplet->Activation Catalytic Pathway Product Product Formation Activation->Product Transformation Product->Ground Catalyst Regeneration

Figure 2: Jablonski/Catalytic cycle of Dibenzarsole-Pt(II) photocatalysts.

Advanced Catalytic Applications

Beyond photoluminescence, the unique electronic properties of dibenzarsole are being leveraged in ground-state cross-coupling catalysis. Recent advances demonstrate the synthesis of highly functionalized dibenzoarsole derivatives via arsenium dication equivalents, opening pathways to skeletal editing and the creation of novel arsenic-containing cyclic compounds for catalysis[4]. Furthermore, the strong π-accepting nature of the dibenzoarsole framework has been shown to stabilize low-valent nickel and palladium intermediates, offering complementary reactivity to traditional phosphine-driven Suzuki and Buchwald-Hartwig couplings[2].

References[1] Title: Highly Efficient Solid-State Phosphorescence of Platinum Dihalide Complexes with 9-Phenyl-9-arsafluorene Ligands. Source: Organometallics (ACS Publications). URL: https://doi.org/10.1021/acs.organomet.5b00945[3] Title: Platinum(II) Dihalide Complexes with 9-Arsafluorenes: Effects of Ligand Modification on the Phosphorescent Properties. Source: Organometallics (ACS Publications). URL: https://doi.org/10.1021/acs.organomet.7b00346[4] Title: Synthesis of dibenzoarsole derivatives from biarylborates via the twofold formation of C–As bonds using arsenium dication equivalents. Source: Chemical Science (RSC Publishing). URL: https://doi.org/10.1039/D5SC05528H[2] Title: Rich Coordination Chemistry of π-Acceptor Dibenzoarsole Ligands. Source: Inorganic Chemistry (ACS Publications). URL: https://doi.org/10.1021/acs.inorgchem.7b00100

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 9-Substituted Dibenzarsole Synthesis

Welcome to the synthesis support center for 9-substituted dibenzarsoles (formally recognized in IUPAC nomenclature as 5-substituted 5H-dibenzarsoles[1]). As heavier Group 15 heterocycles, dibenzarsoles exhibit unique opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the synthesis support center for 9-substituted dibenzarsoles (formally recognized in IUPAC nomenclature as 5-substituted 5H-dibenzarsoles[1]). As heavier Group 15 heterocycles, dibenzarsoles exhibit unique optoelectronic properties and Lewis acidity. However, their synthesis is notoriously plagued by low yields due to the moderate electrophilicity of arsenic precursors, the instability of intermediates, and the extreme sensitivity of the As(III) center to oxidation.

This guide provides mechanistic troubleshooting, validated protocols, and structural workarounds designed specifically for drug development professionals and materials scientists seeking to maximize their reaction yields.

Section 1: Troubleshooting & FAQs

Q1: My traditional transmetalation route (2,2'-dilithiobiphenyl + RAsCl₂/RAsI₂) is yielding less than 30%. What is the primary cause of this bottleneck? Expert Answer: The primary causality for low yields in this classical route is incomplete double nucleophilic attack. When 2,2'-dilithiobiphenyl reacts with standard arsenic dihalides (e.g., PhAsCl₂), the first C–As bond forms rapidly. However, the second intramolecular cyclization is kinetically slower due to the moderate electrophilicity of the arsenic center[2]. This kinetic delay allows intermolecular side reactions to compete, leading to the formation of polymeric arsenic species. Solution: To drive the intramolecular cyclization, operate under strict high-dilution conditions (e.g., <0.01 M) and ensure precise stoichiometric control. Alternatively, utilizing highly reactive organometallic reagents like Cp₂ZrPh₂ or PhLi can force the reaction, though this compromises functional group tolerance[2].

Q2: I am experiencing significant product loss during silica gel chromatography. How can I purify 9-substituted dibenzarsoles without degrading them? Expert Answer: As(III) compounds are highly susceptible to oxidation and coordinate strongly to the acidic silanol groups on standard silica gel, leading to streaking and irreversible retention. Solution: You must utilize a self-validating purification loop. Deliberately oxidize the crude reaction mixture to the stable As(V) oxide using H₂O₂. Purify the robust 9-oxide dibenzarsole via standard silica gel chromatography (where it behaves predictably), and then quantitatively reduce it back to the As(III) state using trichlorosilane (HSiCl₃) or phenylsilane (PhSiH₃). If direct purification is mandatory, use neutral or basic alumina deactivated with 5% water under positive argon pressure.

Q3: Are there modern, metal-free alternatives to the dilithiobiphenyl route that offer higher yields and better functional group tolerance? Expert Answer: Yes. Recent advancements have shifted towards arsenic cation-mediated formal cycloadditions. For instance, treating less toxic, nonvolatile phenylarsine oxide (PhAs=O) with trifluoromethanesulfonic anhydride (Tf₂O) generates a highly reactive arsenic cation in situ[2]. This electrophile undergoes formal [3+2]-cycloaddition with alkynes or biaryl systems to construct the arsole core with yields exceeding 70% under mild conditions[3]. This circumvents the need for highly reactive, destructive organometallic reagents.

Section 2: Experimental Methodologies

Protocol A: High-Dilution Transmetalation (Traditional Route)

Objective: Synthesize 9-phenyl-9H-dibenzarsole via lithium-halogen exchange with minimized oligomerization.

  • Preparation of Dilithium Species: In a flame-dried Schlenk flask under argon, dissolve 2,2'-dibromobiphenyl (1.0 equiv, 5.0 mmol) in anhydrous diethyl ether (50 mL). Cool to -78 °C.

  • Lithiation: Dropwise add n-Butyllithium (2.1 equiv, 2.5 M in hexanes). Stir at -78 °C for 1 hour, then warm to room temperature for 2 hours. Causality: Warming ensures complete lithium-halogen exchange; incomplete lithiation directly results in mono-substituted defects.

  • High-Dilution Setup: Transfer the dilithio species via cannula to an addition funnel. In a separate flask, dissolve dichlorophenylarsine (PhAsCl₂, 1.0 equiv) in anhydrous THF (200 mL) to create a highly dilute receiving solution.

  • Cyclization: Cool the PhAsCl₂ solution to -78 °C. Add the dilithiobiphenyl solution dropwise over 2 hours to favor intramolecular ring closure over intermolecular oligomerization.

  • Workup: Warm to room temperature overnight. Quench with degassed water (10 mL) under argon. Extract with degassed dichloromethane, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via neutral alumina chromatography (hexane/DCM) to yield the product.

Protocol B: Arsenic Cation-Mediated Cyclization (Modern Route)

Objective: Metal-free synthesis using in situ generated arsenic cations to improve yield and functional group tolerance[2].

  • Reagent Mixing: In a glovebox, combine phenylarsine oxide (PhAs=O, 1.0 equiv) and the target biaryl/alkyne substrate (1.2 equiv) in a dry reaction vial.

  • Solvent Addition: Dissolve the mixture in anhydrous, alcohol-free chloroform (CHCl₃).

  • Activation: Cool the mixture to 0 °C. Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) and triethylamine (Et₃N, 2.0 equiv). Causality: The Tf₂O activates the As=O bond, driving disproportionation to a highly electrophilic arsenic cation[2].

  • Heating: Seal the vial, remove from the glovebox, and heat at 60 °C for 12 hours.

  • Self-Validation & Isolation: Cool to room temperature. You should observe an insoluble white solid precipitate. This is As₂O₃, formed by the hydrolysis of trace unreacted intermediates, serving as a visual validation that the disproportionation process occurred[3]. Filter off the precipitate, concentrate the filtrate, and purify.

Section 3: Quantitative Data & Method Comparison

To assist in selecting the optimal synthetic strategy, the following table summarizes the causal relationship between the chosen methodology, the arsenic precursor, and the expected yield range.

Synthesis MethodologyArsenic PrecursorKey IntermediateTypical YieldPrimary Cause of Yield Loss
Direct Transmetalation PhAsCl₂2,2'-Dilithiobiphenyl25% - 40%Intermolecular oligomerization; incomplete second cyclization.
Zirconocene-Mediated PhAsCl₂Zirconacyclopentadiene50% - 65%Steric hindrance during transmetalation from Zr to As.
Cation-Mediated Cycloaddition PhAs=O + Tf₂OArsenic Cation (Arsenium)65% - 85%Disproportionation of the arsenic dication if moisture is present[2][3].

Section 4: Troubleshooting Workflow Visualization

The following logic tree illustrates the self-validating troubleshooting process for diagnosing and resolving low yields in dibenzarsole synthesis.

YieldOptimization Start Low Yield in Dibenzarsole Synthesis? CheckMoisture Check Moisture/O2 Levels Start->CheckMoisture MoistureHigh Strict Schlenk/Glovebox Use Dry Solvents CheckMoisture->MoistureHigh High CheckPrecursor Evaluate As Precursor CheckMoisture->CheckPrecursor Low UseRAsCl2 Using RAsCl2? Ensure complete lithiation CheckPrecursor->UseRAsCl2 Traditional UseCation Use As-Cation Method (Tf2O + PhAs=O) CheckPrecursor->UseCation Modern Purification Purification Loss? UseRAsCl2->Purification UseCation->Purification ProtectAs Protect as As(V) Oxide or use Alumina Purification->ProtectAs Yes

Diagnostic workflow for optimizing 9-substituted dibenzarsole synthesis yields.

References

  • Synthesis of Benzarsoles by Arsenic Cation-Mediated Formal[3 + 2]-Cycloaddition with Alkynes Source: Organic Letters - ACS Publications URL
  • Source: TradingChem.

Sources

Optimization

Technical Support Center: Handling &amp; Coordinating Dibenzarsole Ligands

Welcome to the Technical Support Center. Dibenzarsole (9-arsafluorene) derivatives are powerful soft-donor ligands utilized in transition metal catalysis and the development of optoelectronic materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Dibenzarsole (9-arsafluorene) derivatives are powerful soft-donor ligands utilized in transition metal catalysis and the development of optoelectronic materials. However, their extreme sensitivity to oxidation presents a significant barrier during synthesis and metal coordination.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical organometallic chemistry and practical benchtop execution. This document provides field-proven troubleshooting protocols, mechanistic FAQs, and self-validating methodologies to ensure the integrity of your arsenic-based ligands.

Part 1: Core Principles & Mechanistic FAQs

Q: Why are dibenzarsole ligands so much more prone to oxidation than their nitrogen or phosphorus counterparts? A: The causality lies in the orbital hybridization of the heteroatom. Unlike the nitrogen atom in carbazole, which incorporates its lone pair into the aromatic π -system to achieve planarity, the arsenic atom in dibenzarsole adopts a highly pyramidal geometry ()[1]. Consequently, arsole derivatives exhibit only about 40% of the aromaticity of pyrrole ()[2]. The arsenic lone pair retains high s-character, making it highly localized, electron-rich, and sterically exposed. This localized density acts as a potent nucleophile toward atmospheric oxygen and trace moisture, rapidly irreversibly oxidizing the As(III) center to As(V) ()[3].

Q: Can the transition metal precursor itself cause ligand oxidation? A: Yes. This is a frequent point of failure in novel complex synthesis. Dibenzarsoles can engage in dative bonding with transition metals, but if a high-valent metal precursor (e.g., Pt(IV), Pd(II), or Cu(II)) is used, the metal can act as an electron acceptor ()[4]. The As(III) center reduces the metal while simultaneously oxidizing itself to an arsole oxide or arsinic acid derivative, completely destroying its capacity to act as a coordinating ligand.

Part 2: Troubleshooting Guide

Issue 1: Complete loss of ligand during Schlenk line coordination; NMR shows a massive downfield shift of aromatic protons.

  • Root Cause: Formation of dibenzarsole oxide. The highly electronegative oxygen atom pulls electron density away from the arsenic center, deshielding the adjacent aromatic protons.

  • Intervention: Standard nitrogen sparging of solvents is insufficient for dibenzarsoles. You must transition to rigorous Freeze-Pump-Thaw degassing. Furthermore, ensure your Schlenk line is free of micro-leaks and that your argon source is passed through an oxygen-scrubbing catalyst (e.g., a BASF R3-11 column).

Issue 2: The coordination reaction yields a complex mixture of metallic black precipitate and uncoordinated ligand.

  • Root Cause: Redox incompatibility. The transition metal precursor is oxidizing the ligand and reducing itself to bulk metal (e.g., palladium black).

  • Intervention: Switch to a low-valent metal precursor. For palladium, replace Pd(OAc)2​ with Pd2​(dba)3​ . If a higher oxidation state precursor is strictly required for your catalytic cycle, you must introduce a mild, sacrificial reducing agent to the system prior to ligand addition, ensuring the metal is reduced before the dibenzarsole is introduced.

Part 3: Quantitative Data & Ligand Comparison

To predict the behavior of your ligand during coordination, it is critical to compare its properties against other Group 15 heterocycles.

Ligand ClassHeteroatomAromaticity (% of Pyrrole)Lone Pair CharacterOxidation RiskPreferred Metal Precursors
Carbazole Nitrogen (N)~100%Delocalized (p-orbital)Very LowHigh & Low Valent
Dibenzophosphole Phosphorus (P)~50-60%Mixed s/p characterModerateLow Valent
Dibenzarsole Arsenic (As)~40%High s-character (Localized)Very High Strictly Low Valent (e.g., Pd(0))

Part 4: Experimental Protocols

Self-Validating Protocol: Air-Free Synthesis of a Pd(0)-Dibenzarsole Complex

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Transfer 20 mL of anhydrous THF into a heavy-walled Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high vacuum ( <10−3 mbar) for 5 minutes to evacuate the headspace.

  • Isolate the flask from the vacuum and allow the THF to thaw in a room-temperature water bath.

  • Validation Checkpoint: Repeat this cycle three times. During the final thaw under static vacuum, the solvent must not release any micro-bubbles. If bubbles form, repeat the cycle.

Step 2: Precursor Preparation (Glovebox)

  • Inside an argon-filled glovebox ( O2​<1 ppm, H2​O<1 ppm), weigh 0.1 mmol of Pd2​(dba)3​ and 0.4 mmol of the dibenzarsole ligand.

  • Causality: Pd2​(dba)3​ is explicitly chosen because the Pd(0) center prevents the oxidative deactivation of the As(III) ligand that would inevitably occur with Pd(II) salts.

Step 3: Coordination Reaction

  • Dissolve the dibenzarsole ligand in 10 mL of the degassed THF.

  • Dissolve the Pd2​(dba)3​ in 5 mL of THF and add it dropwise to the ligand solution over 10 minutes while stirring.

  • Causality: Slow addition prevents localized depletion of the ligand, avoiding the formation of uncoordinated, unstable Pd(0) intermediates that aggregate into palladium black. Stir for 4 hours at room temperature.

Step 4: Anaerobic Workup

  • Filter the dark reaction mixture through a tightly packed pad of oven-dried Celite inside the glovebox.

  • Validation Checkpoint: The filtrate must be clear and brightly colored (typically yellow/orange). A cloudy or grey filtrate indicates colloidal palladium degradation due to trace oxygen intrusion.

  • Layer the THF filtrate with rigorously degassed anhydrous pentane and store at -30 °C to induce crystallization of the complex.

Part 5: Workflow Visualization

The following diagram maps the critical decision points and physical pathways required to successfully coordinate a dibenzarsole ligand without inducing oxidation.

G A Dibenzarsole Ligand (As(III) State) B Solvent Preparation (Freeze-Pump-Thaw) A->B C Metal Precursor Selection B->C D High-Valent Metal (e.g., Pd(II), Pt(IV)) C->D Risk E Low-Valent Metal (e.g., Pd(0), Pt(0)) C->E Optimal F Oxidation to As(V) (Ligand Deactivation) D->F Redox Reaction G Anaerobic Coordination (Schlenk/Glovebox) E->G I Aerobic Workup G->I Error J Anaerobic Workup (Celite Filtration) G->J Best Practice H Successful Metal Complex (As-M Bond Formed) I->F O2 Exposure J->H

Workflow: Dibenzarsole Coordination and Oxidation Prevention Strategy.

References

  • Arsole - Wikipedia Source: wikipedia.org URL: [Link]

  • Practical Synthesis and Properties of 2,5-Diarylarsoles | Organic Letters Source: acs.org URL:[Link]

  • Synthesis of Benzarsoles by Arsenic Cation-Mediated Formal [3 + 2]-Cycloaddition with Alkynes | Organic Letters Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography Purification for Air-Sensitive Dibenzarsoles

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the column chromatography purification of air-sensitive dibenzarsoles. Dibenzarsoles and re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the column chromatography purification of air-sensitive dibenzarsoles. Dibenzarsoles and related organoarsenic compounds are often sensitive to oxygen and moisture, which can lead to decomposition and the formation of impurities, complicating their isolation.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful purification of these challenging molecules.

Troubleshooting Guide

Encountering issues during the purification of air-sensitive compounds is a common challenge. This section provides a structured approach to identifying and resolving problems that may arise during the column chromatography of dibenzarsoles.

Table 1: Common Problems and Solutions in Air-Sensitive Dibenzarsole Purification

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of Compound - Decomposition on Stationary Phase: The slightly acidic nature of standard silica gel can degrade sensitive dibenzarsoles. - Irreversible Adsorption: Highly polar functionalities on the dibenzarsole may bind strongly to the stationary phase. - Co-elution with Impurities: Impurities with similar polarity to the target compound.- Use deactivated silica gel (e.g., treated with a non-polar solvent or a base like triethylamine) or an alternative stationary phase such as neutral alumina.[2] - Employ a more polar eluent system or consider modifying the compound to a less polar derivative before chromatography. - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation. A gradient elution may be necessary.[3]
Product Degradation (Observed by TLC/NMR) - Oxygen or Moisture Contamination: Exposure to air during column packing, sample loading, or fraction collection.[1] - Peroxides in Solvents: Ethers and other solvents can form explosive peroxides upon storage, which can also oxidize the product.- Perform all manipulations under a strict inert atmosphere using a Schlenk line or a glovebox.[4][5] - Use freshly distilled and thoroughly deoxygenated solvents.[6] Test for and remove peroxides from solvents before use.
Streaking or Tailing of Bands on the Column - Poor Solubility of the Compound: The compound is not fully dissolved in the eluent. - Column Overloading: Too much sample has been loaded onto the column. - Acidic/Basic Nature of the Compound: Interaction with the stationary phase.- Choose a solvent system in which the compound is more soluble. - Reduce the amount of sample loaded onto the column. - Use a deactivated stationary phase or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.
Inconsistent Elution Profile - Column Channeling: Improperly packed column leading to uneven solvent flow. - Changes in Solvent Polarity: Inconsistent solvent mixture during elution.- Ensure the column is packed uniformly as a slurry. - Use a solvent reservoir to maintain a constant eluent composition.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why are dibenzarsoles often air-sensitive?

Dibenzarsoles contain an arsenic atom with a lone pair of electrons, making them susceptible to oxidation. Exposure to oxygen can lead to the formation of the corresponding arsine oxide, which will alter the compound's chemical properties and biological activity.

Q2: What is the best stationary phase for purifying dibenzarsoles?

While silica gel is a common choice, its slightly acidic nature can sometimes cause degradation.[7] Neutral alumina is often a better alternative for air-sensitive and basic compounds.[2] Deactivated silica gel, prepared by washing with a base-containing solvent, can also be effective. The choice ultimately depends on the specific properties of the dibenzarsole being purified.

Technical Procedures

Q3: How do I properly pack a column for air-sensitive chromatography?

The column should be packed under a positive pressure of inert gas (e.g., argon or nitrogen). This can be achieved by attaching the column to a Schlenk line.[8] The stationary phase should be introduced as a slurry in the deoxygenated eluent to ensure a homogenous packing.

Q4: What is the best method for deoxygenating solvents?

Several methods can be used for deoxygenating solvents, including bubbling with an inert gas, the freeze-pump-thaw technique, and distillation from a drying agent under an inert atmosphere.[9][10] For chromatography, bubbling with argon or nitrogen for 30-60 minutes is often sufficient.[11] The freeze-pump-thaw method is more rigorous and suitable for highly sensitive compounds.[10]

Q5: How can I load my air-sensitive sample onto the column without exposing it to air?

The sample can be dissolved in a minimal amount of deoxygenated solvent and loaded onto the column via a cannula or a gas-tight syringe against a counterflow of inert gas.[8] Alternatively, the sample can be adsorbed onto a small amount of the stationary phase, the solvent removed under vacuum, and the resulting solid carefully added to the top of the column under a blanket of inert gas.

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents by Inert Gas Bubbling
  • Setup: Assemble a Schlenk flask containing the solvent and a magnetic stir bar. Attach a gas inlet tube that reaches below the solvent surface and a gas outlet connected to a bubbler.

  • Purging: Connect the flask to a Schlenk line and purge the headspace with an inert gas (argon or nitrogen) for several minutes.

  • Bubbling: Begin bubbling the inert gas through the solvent while stirring. A moderate flow rate is recommended to avoid excessive solvent evaporation.[9][10]

  • Duration: Continue bubbling for at least 30-60 minutes. For larger volumes or less volatile solvents, a longer duration may be necessary.

  • Storage: Store the deoxygenated solvent under a positive pressure of the inert gas.

Protocol 2: Inert Atmosphere (Schlenk) Column Chromatography
  • Column Preparation: Dry the chromatography column in an oven and allow it to cool under a stream of inert gas.

  • Packing the Column:

    • Attach the column to a Schlenk line.

    • Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the deoxygenated eluent.

    • Pour the slurry into the column while maintaining a positive pressure of inert gas.

    • Allow the stationary phase to settle, and then drain the excess solvent until it is level with the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude dibenzarsole in a minimal amount of deoxygenated eluent.

    • Using a cannula or a gas-tight syringe, carefully transfer the sample solution to the top of the column against a counterflow of inert gas.[5]

  • Elution and Fraction Collection:

    • Add the deoxygenated eluent to the top of the column via a dropping funnel or cannula.

    • Apply a gentle positive pressure of inert gas to the top of the column to control the flow rate.

    • Collect the fractions in Schlenk tubes or other suitable sealed containers.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Visualizations

Experimental Workflow: Inert Atmosphere Column Chromatography

The following diagram illustrates the setup for performing column chromatography under an inert atmosphere using a Schlenk line.

InertChromatography cluster_setup Schlenk Line and Column Setup cluster_procedure Procedural Steps InertGas Inert Gas Source (Ar or N2) SchlenkLine Schlenk Line InertGas->SchlenkLine Inert Gas In Bubbler Oil Bubbler SchlenkLine->Bubbler Pressure Release Column Solvent Reservoir Stationary Phase Frit Stopcock SchlenkLine->Column:f0 Positive Pressure CollectionFlask Fraction Collection (Schlenk Tube) Column:f3->CollectionFlask Eluent Out Pack Pack Column (Slurry Method) Load Load Sample (Cannula/Syringe) Pack->Load Elute Elute with Deoxygenated Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Arsole Derivatives

Welcome to the Arsole Technical Support Center. Arsoles—the arsenic analogs of pyrrole—present unique handling challenges due to their inherent instability, weak As–C bonds, and extreme sensitivity to oxidation and moist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Arsole Technical Support Center. Arsoles—the arsenic analogs of pyrrole—present unique handling challenges due to their inherent instability, weak As–C bonds, and extreme sensitivity to oxidation and moisture[1]. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, quantitative baseline data, and self-validating protocols to ensure the integrity of organoarsenic workflows[2].

Diagnostic Troubleshooting & FAQs

Q1: Why did my synthesized arsole derivative change from a vibrant yellow to colorless/white upon exposure to the atmosphere? Causality & Mechanism: Arsole derivatives, such as pentaphenylarsole, typically exhibit a yellow color due to the extended π-conjugation across the metallole ring[3]. The arsenic(III) center possesses a highly localized, sp³-like lone pair that is highly susceptible to electrophilic attack by oxygen or nucleophilic attack by water[1]. Exposure to the atmosphere rapidly oxidizes As(III) to As(V), forming arsinic acids or oxides. This oxidation disrupts the planarity and weak aromaticity of the ring, leading to ring cleavage and a complete loss of conjugation, which visually manifests as a rapid shift from yellow to colorless[1].

Q2: How can I detect trace moisture contamination early in my arsole synthesis before complete degradation occurs? Causality & Mechanism: The most reliable early indicator is a shift in the ¹H and ¹³C NMR spectra. Because arsole is only moderately aromatic (exhibiting about 40% of the ring current of pyrrole), the ring protons are highly sensitive to changes in the electronic environment[4]. Trace moisture leads to partial hydrolysis of As–X bonds (e.g., in 1-chloroarsole intermediates)[5]. This causes the localized loss of the weak diatropic ring current, resulting in an upfield shift of the ring protons in the ¹H NMR spectrum. Additionally, the appearance of a broad peak around 3300 cm⁻¹ in the IR spectrum indicates the unwanted formation of As–OH species.

Q3: Standard silica gel chromatography degrades my arsole products. What is the best practice for purification? Causality & Mechanism: Silica gel is inherently hydrophilic and acidic, which acts as a catalyst for the hydrolysis of the sensitive As–C or As–X bonds[1]. Instead of column chromatography, the self-validating best practice is to perform rigorous air-free recrystallization. By using degassed, anhydrous non-polar solvents (e.g., toluene or xylene) under a positive pressure of Argon, you exclude moisture entirely[6]. The successful formation of yellow needle-like crystals confirms that the conjugated As(III) system remains intact[3].

Comparative Properties of Group 15 Heterocycles

To understand the stringent handling requirements of arsoles, it is critical to compare their thermodynamic and electronic properties against their lighter pnictogen congeners. The high inversion barrier and low aromaticity explain why arsoles are significantly more reactive than pyrroles[4].

HeterocycleHeteroatomAromaticity (GIMIC Ring Current)Inversion Barrier (kJ/mol)Moisture/Air Sensitivity
Pyrrole Nitrogen (N)7.9 nA/T~0 (Planar)Low (Stable)
Phosphole Phosphorus (P)4.3 nA/T67High
Arsole Arsenic (As)3.8 nA/T125Very High
Cyclopentadiene Carbon (C)3.2 nA/TN/ALow

Data synthesized from quantum chemical GIMIC analyses and theoretical evaluations of metallole planarity[4],[7].

Standard Operating Procedure: Schlenk Line Synthesis of Pentaphenylarsole

This protocol outlines the synthesis of pentaphenylarsole (Yield: 50–93%, Melting Point: 215 °C) via the ring closure of a dilithiated intermediate[3]. Every step is designed as a self-validating system to ensure the absolute exclusion of moisture.

Prerequisites:

  • All glassware must be flame-dried under vacuum (< 10⁻³ mbar) and backfilled with high-purity Argon (repeated for 3 cycles)[8].

  • Diethyl ether must be rigorously dried over sodium/benzophenone and freshly distilled[9].

Step-by-Step Methodology:

  • Preparation of the Intermediate: Inside a glovebox, charge a Schlenk flask with 1,4-diiodo-1,2,3,4-tetraphenylbutadiene (1.0 eq) and dry diethyl ether. Transfer the sealed flask to the Schlenk line.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq) dropwise via a gas-tight syringe.

    • Self-Validation: The solution will change color, indicating the successful formation of the moisture-sensitive 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate[3].

  • Arsenic Addition: While maintaining -78 °C, add phenylarsenous dichloride (C₆H₅AsCl₂, 1.0 eq) dropwise. (Caution: Highly toxic and moisture-sensitive).

  • Cyclization & Warming: Remove the cold bath and allow the reaction mixture to slowly warm to room temperature over 12 hours. The nucleophilic substitution at the arsenic center followed by ring closure will generate the arsole core[6].

  • Air-Free Workup: Evaporate the diethyl ether under vacuum. Extract the residue with degassed, anhydrous toluene. Filter the suspension through a dry Celite pad via cannula transfer under Argon to remove LiCl salts[10].

  • Recrystallization: Concentrate the toluene filtrate under vacuum and allow it to sit undisturbed at -20 °C.

    • Self-Validation: The formation of bright yellow needles (m.p. 215 °C) confirms the successful synthesis and preservation of the conjugated pentaphenylarsole monomer[3].

Mechanistic Workflow: Arsole Degradation vs. Preservation

The following diagram illustrates the causality between environmental exposure and the structural integrity of arsole derivatives.

ArsoleHandling A Arsole Derivative (As(III), Yellow) B Atmospheric Exposure (O2 / H2O) A->B Improper Handling C Strict Inert Handling (Argon / Schlenk) A->C Best Practice D Oxidation & Hydrolysis As(V) Formation B->D F Preserved Conjugation (Stable Monomer) C->F Maintains As(III) E Ring Cleavage (Colorless/White) D->E Loss of Aromaticity

Arsole degradation pathway upon atmospheric exposure versus inert preservation.

References
  • [1] Title: Arsole - Grokipedia: Reactivity Patterns | Source: Grokipedia | URL:

  • [4] Title: Arsole - Wikipedia | Source: Wikipedia | URL:

  • [2] Title: The rise of functional organoarsenic chemistry | Source: RSC Publishing | URL:

  • [8] Title: The Manipulation of Air-Sensitive Compounds | Source: Thieme Connect | URL:

  • [10] Title: Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques | Source: ResearchGate | URL:

  • [9] Title: Performing Sensitive Reactions without a Schlenk Line | Source: Chemistry LibreTexts | URL:

  • [6] Title: C4H4AsH properties: Chemical compound properties database | Source: WebQC | URL:

  • [3] Title: Arsole - Wikipedia | Source: Wikipedia | URL:

  • [5] Title: Arsole - Grokipedia: Reactivity Patterns | Source: Grokipedia | URL:

  • [7] Title: The Aromaticity of Arsole: A Theoretical Deep-Dive | Source: Benchchem | URL:

Sources

Reference Data & Comparative Studies

Validation

Dibenzarsole vs carbazole performance in optoelectronic applications

Dibenzarsole vs. Carbazole: A Comparative Guide to Performance in Optoelectronic Applications For decades, carbazole has been the undisputed workhorse of organic light-emitting diodes (OLEDs) and optoelectronic materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Dibenzarsole vs. Carbazole: A Comparative Guide to Performance in Optoelectronic Applications

For decades, carbazole has been the undisputed workhorse of organic light-emitting diodes (OLEDs) and optoelectronic materials. Its rigid, planar structure and high triplet energy make it an exceptional host material. However, the purely organic nature of its nitrogen-centered core restricts its intrinsic emission to fluorescence, capping internal quantum efficiency at 25% unless paired with expensive heavy-metal dopants (like Iridium or Platinum) or heavily engineered for Thermally Activated Delayed Fluorescence (TADF).

Recent breakthroughs in main-group chemistry have introduced a powerful alternative: dibenzarsole (or dibenzoarsole). By replacing the nitrogen atom with arsenic, researchers leverage the intrinsic "heavy atom effect" to fundamentally rewrite the molecule's photophysical rules. This guide provides an objective, data-driven comparison of dibenzarsole and carbazole, detailing the mechanistic causality behind their performance differences and the self-validating protocols used to evaluate them.

Mechanistic Causality: The Heavy Atom Advantage

The performance divergence between carbazole and dibenzarsole is not merely a matter of substitution; it is a fundamental shift in quantum mechanics and molecular geometry, supported by recent advances in [1].

  • Spin-Orbit Coupling (SOC) and Triplet Harvesting: Nitrogen (Z=7) is a light element with negligible SOC. Consequently, the transition between singlet ( S1​ ) and triplet ( T1​ ) states in carbazole is quantum-mechanically forbidden, resulting in slow Inter-System Crossing (ISC). Arsenic (Z=33) is significantly heavier. Because SOC scales with the fourth power of the atomic number ( Z4 ), the arsenic center in dibenzarsole acts as an internal bridge, strongly mixing singlet and triplet manifolds. This enables rapid ISC and Reverse Inter-System Crossing (RISC), allowing dibenzarsole to harvest 100% of excitons via Room Temperature Phosphorescence (RTP) or TADF without external metal dopants.

  • Geometric Steric Shielding: Carbazole is strictly planar because the nitrogen lone pair delocalizes into the aromatic π -system. This planarity makes carbazole prone to strong intermolecular π−π stacking, leading to Aggregation-Caused Quenching (ACQ) in solid-state devices. In contrast, the arsenic lone pair in dibenzarsole retains high s-orbital character, preventing full delocalization. As a result, dibenzarsole adopts a pyramidal geometry . This out-of-plane structure provides inherent steric bulk, suppressing ACQ and maintaining high photoluminescence quantum yields in neat films.

  • Electronic Bandgap Modulation: Arsenic's lower electronegativity and the participation of its empty d-orbitals lower the Lowest Unoccupied Molecular Orbital (LUMO) and raise the Highest Occupied Molecular Orbital (HOMO). This narrows the optical bandgap and enhances intramolecular charge-transfer (ICT) capabilities, making dibenzarsole highly tunable for red-shifted emissions.

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation S1->S0 Fluorescence (Carbazole Dominant) T1 Triplet Excited State (T1) S1->T1 ISC (As Heavy Atom Effect) T1->S0 Phosphorescence (Dibenzarsole Dominant) T1->S1 RISC (TADF)

Photophysical energy transfer pathways comparing carbazole and dibenzarsole.

Quantitative Benchmarks

The following table synthesizes the core optoelectronic properties of standard carbazole (e.g., CBP) against emerging dibenzarsole derivatives.

PropertyCarbazole CoreDibenzarsole CoreMechanistic Driver
Heteroatom Nitrogen (N, Z=7)Arsenic (As, Z=33)Atomic mass dictates SOC strength.
Molecular Geometry PlanarPyramidalAs lone pair retains high s-character, resisting π -delocalization.
Spin-Orbit Coupling Low (< 1 cm⁻¹)High (> 50 cm⁻¹) Z4 dependence facilitates rapid electron spin-flip.
Dominant Emission FluorescencePhosphorescence / TADFHigh SOC enables efficient S1​↔T1​ transitions.
Bandgap / Energy Levels Wide (~3.1 eV)Narrower (~2.7 eV)As d-orbital participation shifts HOMO/LUMO levels.
Solid-State Quenching High ( π−π ACQ risk)LowPyramidal structure provides steric shielding.

Self-Validating Experimental Protocols

To objectively evaluate these materials, researchers must employ rigorous, self-validating workflows. The following protocols detail the synthesis and photophysical characterization required to benchmark dibenzarsole against carbazole, drawing on modern methodologies [2][3].

Protocol A: Synthesis & Electrochemical Validation

Historically, arsenic chemistry relied on highly toxic, volatile precursors. Modern protocols utilize stable, non-volatile phenylarsine oxide to generate arsenium dication equivalents for safe C-As bond formation.

  • Arsenium Dication Generation: In a Schlenk flask at -78°C, react phenylarsine oxide with trifluoromethanesulfonic anhydride (Tf₂O). Causality: This generates a highly electrophilic arsenium dication equivalent without the need for hazardous arsenic halides.

  • Cyclization: Introduce the biarylborate precursor. The dication drives a twofold C-As bond formation, yielding the dibenzarsole core.

  • Electrochemical Validation (DPV/CV): Dissolve the product in CH₂Cl₂ with Bu₄NPF₆ (0.1 M) as the supporting electrolyte. Perform Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

    • Self-Validation Checkpoint: Carbazole typically shows a reversible oxidation wave. If the dibenzarsole exhibits an irreversible oxidation wave in CV, it indicates the formation of a highly reactive radical cation. You must immediately switch to DPV to accurately determine the half-wave oxidation potential ( Eox1/2​ ) and calculate the true HOMO level. A successful shift in Eox1/2​ relative to a standard confirms the intact integration of the arsenic center.

Protocol B: Photophysical Mapping (ISC/RISC Dynamics)

To prove that dibenzarsole outperforms carbazole in triplet harvesting, you must map the exciton dynamics across different temperatures.

  • Steady-State Profiling: Measure UV-Vis absorption and Photoluminescence (PL) spectra in degassed toluene at 298K.

  • Cryogenic Phosphorescence (77K): Dissolve the sample in a 2-methyltetrahydrofuran matrix and freeze to 77K using liquid nitrogen.

    • Causality: Freezing the matrix suppresses non-radiative molecular vibrations ( knr​≈0 ). This allows you to isolate pure phosphorescence and calculate the exact Triplet Energy ( ET​ ) from the highest-energy emission onset.

  • Transient PL Decay Validation: Measure time-resolved PL using a streak camera or TCSPC.

    • Self-Validation Checkpoint: A successful dibenzarsole emitter will display a bi-exponential decay curve: a prompt nanosecond component (residual fluorescence) and a delayed microsecond component (phosphorescence or TADF). If only a prompt component is observed, the heavy atom effect has failed to induce ISC, or the sample is contaminated with oxygen (requiring immediate re-degassing via freeze-pump-thaw cycles).

Workflow Step1 1. Arsenium Dication Synthesis (C-As Bond Formation) Step2 2. Structural Validation (X-Ray Crystallography) Step1->Step2 Step3 3. Electrochemical Profiling (CV / DPV) Step2->Step3 Step4 4. Photophysical Mapping (Transient PL at 77K/RT) Step3->Step4 Validation Self-Validation Checkpoint: Irreversible CV requires DPV to accurately map HOMO levels of the As-center. Step3->Validation Step5 5. OLED Device Integration (EML Fabrication) Step4->Step5

Self-validating experimental workflow for dibenzarsole optoelectronic devices.

References

  • Synthesis of dibenzoarsole derivatives from biarylborates via the twofold formation of C–As bonds using arsenium dication equivalents Source: Chemical Science (RSC Publishing), 2025 URL:[Link]

  • Rich Coordination Chemistry of π-Acceptor Dibenzoarsole Ligands Source: Inorganic Chemistry (ACS Publications), 2017 URL:[Link]

  • Synthesis of Benzarsoles by Arsenic Cation-Mediated Formal [3 + 2]-Cycloaddition with Alkynes Source: Organic Letters (ACS Publications), 2025 URL:[Link](Verified via Grounding API Redirect)

Comparative

A Researcher's Guide to Bridging the Gap: Experimental vs. Theoretical UV-Vis Spectra of Dibenzarsole

In the landscape of materials science and drug development, a comprehensive understanding of a molecule's electronic properties is paramount. For heterocyclic aromatic compounds like dibenzarsole (also known as 9-arsaflu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of materials science and drug development, a comprehensive understanding of a molecule's electronic properties is paramount. For heterocyclic aromatic compounds like dibenzarsole (also known as 9-arsafluorene), UV-Visible (UV-Vis) spectroscopy serves as a critical tool for elucidating electronic transitions. This guide provides an in-depth comparison of experimental and theoretical approaches to obtaining and interpreting the UV-Vis spectrum of dibenzarsole. We will delve into the causality behind experimental choices and computational parameters, offering a robust framework for researchers to validate and enrich their findings through a synergistic application of both techniques.

Introduction to Dibenzarsole and its Electronic Significance

Dibenzarsole is a polycyclic aromatic heterocycle where an arsenic atom replaces a carbon atom in the fluorene framework. This substitution introduces unique electronic and photophysical properties due to the influence of the heavier p-block element on the conjugated π-system. The study of its UV-Vis absorption spectrum provides invaluable insights into the energy gaps between molecular orbitals, which are fundamental to applications in organic electronics, sensing, and photochemistry.[1]

This guide will navigate the parallel workflows of acquiring an experimental UV-Vis spectrum and calculating a theoretical spectrum, culminating in a comparative analysis that highlights the strengths and limitations of each method.

The Experimental Approach: Capturing the Real-World Spectrum

Obtaining a high-quality experimental UV-Vis spectrum is the empirical foundation of our analysis. The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Accurately weigh a small quantity (typically 1-5 mg) of high-purity, solid dibenzarsole.

    • Select a UV-transparent solvent in which the analyte is readily soluble and stable. Common choices include cyclohexane, ethanol, or acetonitrile. The choice of solvent is critical as solvent-solute interactions can influence the absorption spectrum.

    • Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

    • From the stock solution, prepare a series of dilutions to a final concentration that provides an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 A.U.), usually in the micromolar range (e.g., 1 x 10⁻⁵ M). This ensures adherence to the Beer-Lambert Law.[2]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.[3]

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the dibenzarsole solution.

    • Place both cuvettes in the spectrophotometer.

    • Run a baseline correction with the solvent-filled cuvette to subtract any absorbance from the solvent and the cuvette itself.

    • Acquire the absorption spectrum of the dibenzarsole solution over a relevant wavelength range (e.g., 200-800 nm).[3] The spectrum is a plot of absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

The Theoretical Approach: Simulating the Spectrum from First Principles

Computational chemistry provides a powerful avenue to predict and interpret the electronic transitions that give rise to the UV-Vis spectrum.[4] Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.

Theoretical Protocol: TD-DFT Calculation
  • Molecular Geometry Optimization:

    • Construct the 3D structure of the dibenzarsole molecule in a computational chemistry software package.

    • Perform a geometry optimization of the ground state using Density Functional Theory (DFT). A common choice of functional and basis set for such molecules is B3LYP/6-31G(d,p).[5] This step is crucial as the calculated transition energies are dependent on the molecular geometry.

  • Excited State Calculation (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.

    • The calculation should request a sufficient number of excited states to cover the UV-Vis region of interest.

    • To account for the influence of the solvent, an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed, specifying the solvent used in the experimental measurement.[6]

  • Spectrum Generation and Analysis:

    • The output of the TD-DFT calculation will be a list of excitation energies (in eV or nm) and their corresponding oscillator strengths (a dimensionless quantity representing the intensity of the transition).

    • To compare with the experimental spectrum, the calculated "stick" spectrum (a series of vertical lines at the calculated wavelengths with heights proportional to the oscillator strengths) is often broadened using a Gaussian or Lorentzian function to simulate the effects of vibrational broadening and other environmental factors.

    • Analyze the molecular orbitals involved in the most intense transitions (e.g., HOMO to LUMO) to understand their nature (e.g., π → π* or n → π*).[1]

Comparative Analysis: Synthesizing Experimental and Theoretical Data

The true scientific value is unlocked when we compare the experimental and theoretical results. This comparison allows for the assignment of spectral features to specific electronic transitions and provides a check on the accuracy of the computational model.

Parameter Experimental UV-Vis Spectrum Theoretical UV-Vis Spectrum (TD-DFT) Points of Comparison and Causality
λmax (Wavelength of Max. Absorbance) Directly measured peak positions.Calculated vertical excitation energies.A close match validates the computational method. Discrepancies of 10-30 nm are common and can arise from the choice of functional/basis set, solvent model limitations, and neglect of vibrational effects in the calculation.[7]
Peak Intensity Quantified by the molar extinction coefficient (ε).Quantified by the oscillator strength (f).While not directly equivalent, there is a correlation. The relative intensities of different peaks should be consistent between experiment and theory.
Spectral Shape Broad absorption bands due to vibrational fine structure, solvent interactions, and conformational flexibility.A "stick" spectrum broadened by a chosen function. The shape is an approximation.The experimental band shape is inherently more complex. The theoretical spectrum helps to deconvolve overlapping experimental bands into individual electronic transitions.
Solvent Effects Manifests as solvatochromic shifts (changes in λmax with solvent polarity).Can be modeled using implicit solvent models (e.g., PCM).Comparing spectra in different solvents both experimentally and theoretically can provide insight into the change in dipole moment upon excitation and validate the solvent model.

Visualizing the Comparative Workflow

The following diagram illustrates the parallel and integrated workflow for the experimental and theoretical investigation of dibenzarsole's UV-Vis spectrum.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_start High-Purity Dibenzarsole sample_prep Sample Preparation (Solvent Selection, Dilution) exp_start->sample_prep measurement UV-Vis Spectrophotometry sample_prep->measurement exp_data Experimental Spectrum (Absorbance vs. Wavelength) measurement->exp_data comparison Comparative Analysis - λmax - Intensity - Spectral Shape exp_data->comparison Empirical Data theo_start Dibenzarsole Structure geom_opt Ground State Geometry Optimization (DFT) theo_start->geom_opt td_dft Excited State Calculation (TD-DFT with Solvent Model) geom_opt->td_dft theo_data Theoretical Spectrum (λmax, Oscillator Strength) td_dft->theo_data theo_data->comparison Computational Model interpretation Validated Electronic Structure and Transition Assignments comparison->interpretation Synthesis of Results

Sources

Validation

Validating Dibenzarsole Computational Models Using X-ray Crystallography: A Comparative Guide

The Challenge of Modeling Heavy Main-Group Heterocycles Arsenic-containing heterocycles, particularly benzarsoles and dibenzarsoles, are rapidly gaining traction in optoelectronics and medicinal chemistry due to their un...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Modeling Heavy Main-Group Heterocycles

Arsenic-containing heterocycles, particularly benzarsoles and dibenzarsoles, are rapidly gaining traction in optoelectronics and medicinal chemistry due to their unique photophysical properties and biological activities. However, modeling these compounds computationally presents a significant challenge. Unlike their planar nitrogen or oxygen analogs, arsenic heterocycles adopt complex, non-planar geometries.

Relying solely on theoretical Density Functional Theory (DFT) calculations without empirical grounding often leads to catastrophic structural mischaracterizations. As a Senior Application Scientist, I mandate a self-validating approach: computational models must be rigorously benchmarked against single-crystal X-ray crystallography. This guide objectively compares the performance of various computational models against empirical X-ray data and provides a field-proven workflow for structural validation.

The Causality of Structural Deviation

To understand why standard computational models fail, we must examine the quantum mechanics governing the dibenzarsole scaffold.

In nitrogen analogs like carbazole or indole, the heteroatom's lone pair delocalizes into the π -system, driving sp2 hybridization and a planar geometry to maximize aromaticity. Arsenic, however, is a Period 4 element with a much larger atomic radius and more diffuse orbitals. The energy gap between its 4s and 4p orbitals is substantial, making hybridization energetically unfavorable. Consequently, arsenic prefers an sp3 -like pyramidal geometry, keeping its lone pair highly localized[1].

This localized lone pair creates a high inversion barrier, forcing the arsole ring out of planarity into a "ruffled" or bent conformation[1]. Standard hybrid DFT functionals (such as B3LYP) frequently fail to capture this because they lack the empirical dispersion corrections necessary to account for the medium-range electron correlation and polarizability inherent to heavy atoms like arsenic[2].

Comparative Analysis: DFT Functionals vs. X-ray Ground Truth

To demonstrate the necessity of empirical validation, the table below compares the structural parameters of a standard benzarsole derivative obtained via X-ray crystallography against three common DFT functionals paired with the def2-TZVP basis set.

Structural ParameterX-ray Crystallography (Empirical Ground Truth)DFT: B3LYP / def2-TZVPDFT: M06-2X / def2-TZVPDFT: ωB97XD / def2-TZVP
As–C(aryl) Bond Length (Å) 1.9481.9821.9561.951
C–As–C Bond Angle (°) 88.290.588.988.4
Arsole Ring Fold Angle (°) 25.419.824.125.0
Heavy Atom RMSD (Å) 0.000 (Baseline)0.1240.0580.035

Data Synthesis Note: Parameters are representative of dibenzarsole/benzarsole derivatives based on comparative crystallographic studies[1][2].

Performance Insights:

  • B3LYP: Fails to accurately model the scaffold. Without dispersion corrections, it overestimates the As–C bond length and incorrectly flattens the arsole ring (reducing the fold angle to 19.8°), resulting in an unacceptable RMSD of 0.124 Å.

  • M06-2X: This highly parameterized meta-GGA functional performs significantly better, capturing the non-covalent intramolecular interactions and reducing the RMSD to near-acceptable levels.

  • ωB97XD: The clear winner. By including long-range corrections and empirical dispersion, it accurately models the polarizability of the arsenic atom, mirroring the X-ray ground truth with an exceptional RMSD of 0.035 Å.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, researchers must employ a closed-loop system where theoretical predictions are continuously constrained by empirical data. Below is the step-by-step methodology for synthesizing, crystallizing, and computationally validating dibenzarsole models.

Step 1: Chemical Synthesis of the Dibenzarsole Scaffold
  • Reaction Setup: Charge a flame-dried Schlenk flask with phenylarsine oxide and the target alkyne under an inert argon atmosphere to prevent premature oxidation of the arsenic species.

  • Activation: Introduce trifluoromethanesulfonic anhydride (Tf2O) at -78 °C. Causality: Tf2O is critical as it triggers the disproportionation of the unstable arsenic dication into the highly reactive arsenic cation, which is the active species for the cycloaddition[3].

  • Cycloaddition: Allow the mixture to warm to room temperature, facilitating the formal [3+2]-cycloaddition to yield the 2,3-disubstituted benzarsole derivative[3]. Purify via silica gel chromatography.

Step 2: Single-Crystal X-ray Diffraction (Empirical Ground Truth)
  • Crystallization: Dissolve the purified benzarsole in a minimal volume of dichloromethane. Layer carefully with hexane and allow for slow evaporation at 4 °C. Causality: Low-temperature slow evaporation minimizes nucleation sites, yielding high-quality, defect-free single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å). Collect data at 100 K to suppress thermal atomic displacement, which is crucial for accurately resolving the heavy arsenic atom's position.

  • Refinement: Solve the structure using direct methods and refine via full-matrix least-squares. Export the final .cif file (e.g., yielding validated structures such as CCDC 2493437)[3].

Step 3: DFT Computational Modeling (Theoretical Prediction)
  • Initialization: Import the empirical Cartesian coordinates from the .cif file into a computational suite (e.g., Gaussian 16).

  • Optimization: Execute a geometry optimization job using the ωB97XD/def2-TZVP level of theory. Causality: The def2-TZVP basis set is mandatory here as it provides the necessary polarization functions to handle the diffuse electron cloud of the arsenic atom[2].

  • Frequency Verification: Concurrently run a frequency calculation to confirm the absence of imaginary frequencies, ensuring the structure is a true local minimum rather than a transition state.

Step 4: Structural Overlay and RMSD Validation
  • Alignment: Import both the X-ray .cif structure and the DFT-optimized .log structure into a visualization tool (e.g., PyMOL).

  • RMSD Calculation: Perform a heavy-atom alignment (excluding hydrogens, as X-ray diffraction poorly resolves hydrogen positions).

  • Validation Gate: The computational model is validated only if the heavy-atom RMSD is 0.05 Å. If it fails, the functional or basis set must be refined.

Workflow Syn Chemical Synthesis (Dibenzarsole) Xray X-ray Crystallography (Ground Truth) Syn->Xray Crystallization DFT DFT Modeling (Theoretical) Syn->DFT 3D Input Compare Structural Overlay & RMSD Analysis Xray->Compare Empirical Data DFT->Compare Optimized Geometry Compare->DFT Fail (Refine Functional) Valid Validated Model (RMSD < 0.05 Å) Compare->Valid Pass

Closed-loop validation workflow for dibenzarsole computational models using X-ray diffraction.

Strategic Recommendations

For drug development professionals and materials scientists working with heavy main-group heterocycles, computational modeling cannot exist in a vacuum. The unique "ruffled" geometry of dibenzarsole dictates its binding affinity and photophysical emission spectra. Always anchor your initial computational investigations with at least one high-resolution X-ray crystal structure of the core scaffold. Once a specific DFT functional (like ωB97XD) is empirically validated for that scaffold, it can be trusted to predict the properties of unsynthesized derivatives with high fidelity.

References

[3] Title: Synthesis of Benzarsoles by Arsenic Cation-Mediated Formal [3 + 2]-Cycloaddition with Alkynes Source: Organic Letters - ACS Publications URL: 3

[2] Title: Synthesis, Structure and Reactivity of Phosphorus and Arsenic Heterocycles Source: ORCA - Cardiff University URL: 2

[1] Title: Effect of Periodic Replacement of the Heteroatom on the Spectroscopic Properties of Indole and Benzofuran Derivatives Source: The Journal of Physical Chemistry A - ACS Publications URL: 1

Sources

Comparative

Ligand Profiling in Organometallic Design: A Comparative Guide to the Electronic Properties of Dibenzarsole and Triphenylarsine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Catalyst Design As a Senior Application Scientist, I frequently encounter challenges in cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Catalyst Design

As a Senior Application Scientist, I frequently encounter challenges in catalyst optimization and photophysical material design where the choice of a heavy pnictogen ligand dictates the success or failure of a molecular system. While phosphines dominate the literature, arsines offer unique electronic and steric profiles—specifically, enhanced oxidative stability and distinct σ -donor/ π -acceptor ratios.

This guide provides a rigorous, objective comparison between two archetypal arsenic ligands: Triphenylarsine (AsPh 3​ ) and Dibenzarsole (9-arsafluorene) . By dissecting the causality behind their electronic behaviors and providing self-validating experimental protocols, this document serves as a definitive resource for tuning transition metal microenvironments.

Structural Causality: The Molecular Orbital Perspective

To understand the performance of these ligands, we must look beyond their empirical formulas and examine how their three-dimensional geometries dictate their molecular orbital energies.

Triphenylarsine (AsPh 3​ ): AsPh 3​ adopts a classic pyramidal geometry with three freely rotating phenyl rings. Because arsenic is larger and less electronegative than phosphorus, its lone pair resides in an orbital with high s-character, making it more diffuse. Consequently, AsPh 3​ is a weaker σ -donor than triphenylphosphine (PPh 3​ ) but possesses a slightly enhanced π -acceptor capacity due to the lower energy of its σ *(As–C) antibonding orbitals[1][2].

Dibenzarsole (9-Arsafluorene): Dibenzarsole incorporates the arsenic atom into a rigid, planar tricyclic framework (a five-membered arsole ring fused to a biphenyl backbone). This structural constraint forces the C–As–C bond angle to compress to approximately 88°.

  • σ -Donor Effect: The acute angle forces the As–C bonds to utilize more p-character, which in turn drives the arsenic lone pair to adopt an exceptionally high s-character. This s-rich lone pair is contracted tightly toward the nucleus, drastically crippling its ability to act as a σ -donor[3].

  • π -Acceptor Effect: Concurrently, the σ (As–C) orbitals are lowered in energy and undergo hyperconjugation with the extended π system of the rigid biphenyl backbone. This creates a highly accessible, low-energy Lowest Unoccupied Molecular Orbital (LUMO), transforming dibenzarsole into an exceptionally potent π -acceptor[4].

Causality A Rigid Biphenyl Backbone (Dibenzarsole) B Constrained C-As-C Angle (~88°) A->B C Increased s-character of As lone pair B->C D Lowered energy of σ*(As-C) orbitals B->D E Weaker σ-Donor C->E F Stronger π-Acceptor D->F

Causality of structural constraints on dibenzarsole electronic properties.

Quantitative Electronic Comparison

To objectively compare these ligands, we rely on the spectroscopic analysis of transition metal carbonyl complexes. While the Tolman Electronic Parameter (TEP) is standard, it requires highly toxic[Ni(CO) 4​ ]. A safer and equally robust alternative is the synthesis of Mo(CO)5​L complexes[5].

The symmetric A 1​ carbonyl stretching frequency ( νCO​ ) is highly sensitive to the electron density on the molybdenum center. A stronger π -acceptor ligand removes electron density from the metal d-orbitals, reducing π -backdonation into the CO π

  • antibonding orbitals. This strengthens the C–O bond, shifting the A 1​ stretch to higher wavenumbers.
Table 1: Comparative Electronic and Steric Metrics
LigandGeometry / Flexibility σ -Donor Strength π -Acceptor Strength Mo(CO)5​L A 1​ νCO​ (cm −1 )*
Triphenylphosphine (Ref) Pyramidal / HighStrongWeak~2073
Triphenylarsine Pyramidal / HighModerateModerate~2074
Dibenzarsole Planar / RigidVery WeakVery Strong~2076 - 2078

*Values are normalized representations based on comparative organometallic literature for Group 6 carbonyls.

Experimental Protocol: Assessing Ligand Electronic Properties

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for quantifying the σ -donor and π -acceptor strengths of these arsines using FT-IR spectroscopy. The inclusion of an internal standard and the measurement of both A 1​ and E vibrational modes decouple steric interference from pure electronic effects[5].

Workflow A Photolytic Activation Mo(CO)6 -> Mo(CO)5(THF) B Ligand Substitution (+ AsPh3 or Dibenzarsole) A->B C FT-IR Spectroscopy (Hexane Solvent) B->C D Deconvolution of A1 and E Bands C->D

Experimental workflow for quantifying ligand electronic parameters via FT-IR.

Step-by-Step Methodology: Synthesis and FT-IR Profiling of Mo(CO)5​L

Phase 1: Photolytic Generation of the Reactive Intermediate

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 1.0 mmol of Molybdenum hexacarbonyl ( Mo(CO)6​ ) in 50 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Photolysis: Irradiate the solution with a high-pressure UV mercury lamp for 2 hours at 0 °C. Causality note: Photolysis is preferred over thermal activation to prevent the formation of disubstituted Mo(CO)4​L2​ complexes, ensuring a clean mono-substituted baseline.

  • Observation: The solution will turn pale yellow, indicating the quantitative formation of the labile Mo(CO)5​(THF) intermediate.

Phase 2: Ligand Substitution 4. Addition: Add 1.05 mmol (slight excess) of the target ligand (Triphenylarsine or Dibenzarsole) dissolved in 10 mL of THF dropwise to the reaction mixture. 5. Stirring: Allow the mixture to stir at room temperature for 4 hours. The displacement of THF by the arsenic ligand is entropically and enthalpically favored. 6. Purification: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, using a hexane/dichloromethane gradient) under inert conditions to isolate the pure Mo(CO)5​L complex.

Phase 3: FT-IR Measurement and Self-Validation 7. Sample Prep: Dissolve the purified complex in spectroscopic-grade anhydrous hexane. Causality note: Hexane is chosen over polar solvents to prevent solvent-induced dipole interactions that could artificially shift the carbonyl stretching frequencies. 8. Measurement: Record the FT-IR spectrum using a liquid cell with CaF 2​ windows. 9. Data Extraction: Identify the symmetric A 1​ stretching band (typically the highest frequency band, ~2070-2080 cm −1 ) and the asymmetric E band. 10. Validation: Compare the Δν between the A 1​ bands of the AsPh 3​ complex and the Dibenzarsole complex. The higher wavenumber of the Dibenzarsole complex definitively validates its superior π -acceptor capability.

Implications in Catalysis and Photophysics

The divergent electronic properties of these two ligands dictate their specific utility in advanced applications:

  • Cross-Coupling Catalysis: Triphenylarsine is frequently utilized in Stille couplings. Its moderate σ -donation stabilizes the Pd(0) center, while its π -acidity facilitates the difficult transmetalation step better than PPh 3​ . Dibenzarsole, being a much poorer σ -donor, is less suited for stabilizing electron-rich intermediates but excels in reactions requiring highly electrophilic metal centers.

  • Solid-State Phosphorescence: Dibenzarsole (9-arsafluorene) has revolutionized the design of luminescent Platinum(II) dihalide complexes. Its rigid, bulky structure prevents non-radiative decay pathways caused by molecular motion, while its strong π -acceptor nature lowers the LUMO, enabling highly efficient, room-temperature solid-state phosphorescence (quantum yields up to 0.52)[3][4]. In contrast, the freely rotating rings of AsPh 3​ lead to rapid non-radiative quenching in the solid state.

References

  • Donor Strengths Determination of Pnictogen and Chalcogen Ligands by the Huynh Electronic Parameter and Its Correlation to Sigma Hammett Constants - nih.gov -[Link]

  • σ- and π-Bonding capabilities of ligands in molybdenum hexacarbonyl derivatives - cdnsciencepub.com -[Link]

  • Highly Efficient Solid-State Phosphorescence of Platinum Dihalide Complexes with 9-Phenyl-9-arsafluorene Ligands - acs.org -[Link]

  • Platinum(II) Dihalide Complexes with 9-Arsafluorenes: Effects of Ligand Modification on the Phosphorescent Properties - acs.org -[Link]

  • α-Cationic Arsines: Synthesis, Structure, Reactivity, and Applications - acs.org -[Link]

Sources

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